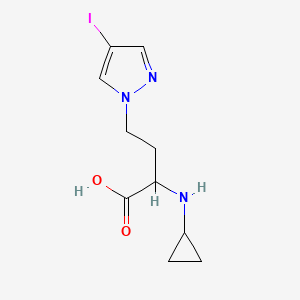amine](/img/structure/B15326511.png)
[(2R)-1-methoxypropan-2-yl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-methoxypropan-2-ylamine is a chiral amine compound with significant relevance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a methoxy group and a methylamine group attached to a chiral carbon center. The presence of the chiral center makes this compound valuable in the synthesis of enantiomerically pure substances, which are crucial in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methoxypropan-2-ylamine can be achieved through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This method is environmentally friendly and offers high enantioselectivity. The reaction typically involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, leading to the production of the ®-enantiomer with high conversion rates and enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of (2R)-1-methoxypropan-2-ylamine may involve the use of chemical synthesis methods that employ chiral auxiliaries or metal complexes with chiral ligands. These methods, while effective, may suffer from low enantioselectivity and atom efficiency. Biocatalytic approaches, such as those using transaminases, are increasingly preferred due to their environmental and economic advantages .
化学反応の分析
Types of Reactions
(2R)-1-methoxypropan-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
科学的研究の応用
(2R)-1-methoxypropan-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring enantiomerically pure amines.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (2R)-1-methoxypropan-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. For instance, it may be involved in transamination reactions where it donates or accepts amino groups, thereby participating in the synthesis of amino acids and other nitrogen-containing compounds .
類似化合物との比較
(2R)-1-methoxypropan-2-ylamine can be compared with other similar compounds, such as:
(S)-1-methoxypropan-2-amine: This compound is the enantiomer of (2R)-1-methoxypropan-2-ylamine and has similar chemical properties but different biological activities due to its chiral nature.
1-phenylpropan-2-amine: This compound has a phenyl group instead of a methoxy group, leading to different chemical reactivity and applications.
2-amino-1-propanol: This compound has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of (2R)-1-methoxypropan-2-ylamine lies in its specific chiral structure and the presence of both methoxy and methylamine groups, which confer distinct chemical and biological properties.
特性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC名 |
(2R)-1-methoxy-N-methylpropan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-5(6-2)4-7-3/h5-6H,4H2,1-3H3/t5-/m1/s1 |
InChIキー |
BIJHOXVSOJUIPD-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](COC)NC |
正規SMILES |
CC(COC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


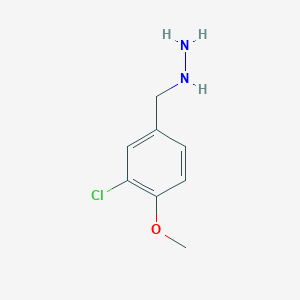
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
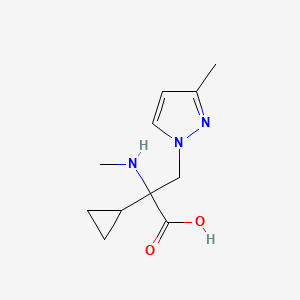
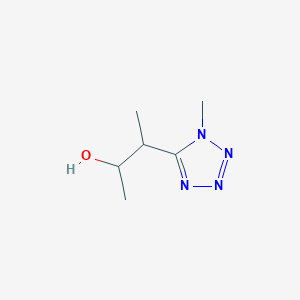

amine](/img/structure/B15326459.png)

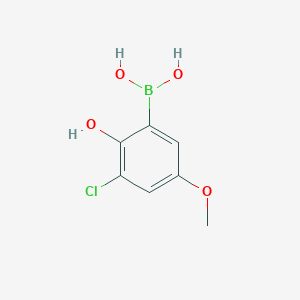
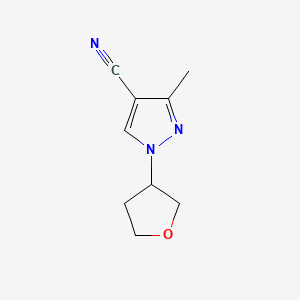

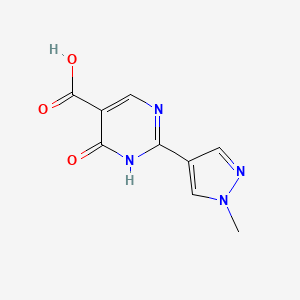
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
